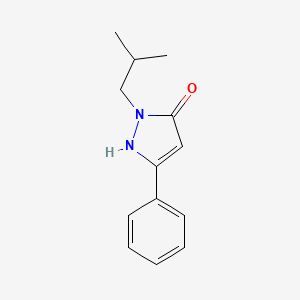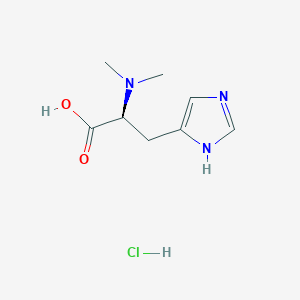
N,N-Dimethyl-L-histidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-L-histidine Hydrochloride is a derivative of the amino acid histidine. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the imidazole ring of histidine. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine Hydrochloride typically involves the methylation of L-histidine. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atoms in the imidazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-L-histidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-L-histidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-L-histidine Hydrochloride involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. The methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
L-Histidine: The parent compound, which lacks the methyl groups.
N-Methyl-L-histidine: A mono-methylated derivative.
N,N-Dimethyl-L-histidine: The free base form without the hydrochloride salt.
Uniqueness: N,N-Dimethyl-L-histidine Hydrochloride is unique due to its dual methylation, which imparts distinct chemical and physical properties. This modification enhances its stability and alters its reactivity compared to its non-methylated counterparts .
Properties
Molecular Formula |
C8H14ClN3O2 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11(2)7(8(12)13)3-6-4-9-5-10-6;/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
FZIYTUQWXZDDHM-FJXQXJEOSA-N |
Isomeric SMILES |
CN(C)[C@@H](CC1=CN=CN1)C(=O)O.Cl |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


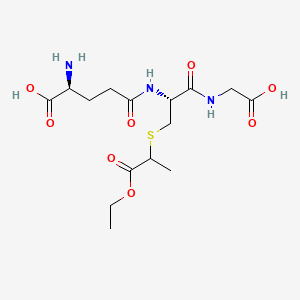
![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)


![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)
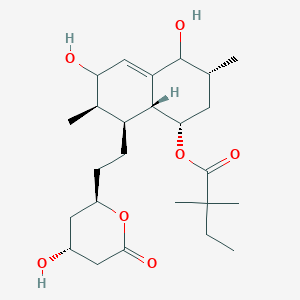
![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)
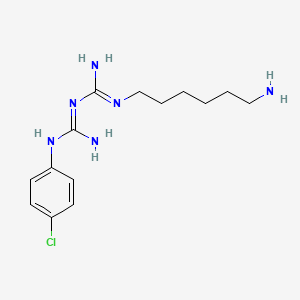
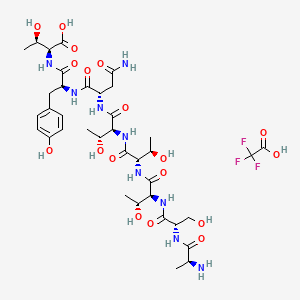
![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)
